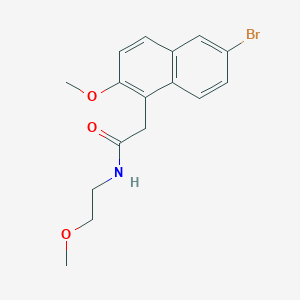

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide

Beschreibung

This compound features a brominated and methoxy-substituted naphthalene core linked to an acetamide group with a 2-methoxyethyl substituent on the nitrogen. Its molecular formula is C₁₆H₁₇BrN₂O₃, with a molecular weight of approximately 377.22 g/mol (calculated based on similar structures in and ). Structural validation techniques, such as X-ray crystallography (using SHELX programs as in ) and NMR/IR spectroscopy (as exemplified in ), are critical for confirming its conformation and electronic properties .

Eigenschaften

IUPAC Name |

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3/c1-20-8-7-18-16(19)10-14-13-5-4-12(17)9-11(13)3-6-15(14)21-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKCXDLUWSCRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of β-Naphthol

The synthesis begins with β-naphthol, which undergoes bromination in methylene chloride at 10–15°C using a 5–10% molar excess of bromine. The reaction proceeds via electrophilic aromatic substitution, yielding 1,6-dibromo-2-naphthol. Key parameters include:

Reduction to 6-Bromo-2-Naphthol

1,6-Dibromo-2-naphthol is reduced using sodium bisulfite in butanol at 94°C and pH 8. This step selectively removes the bromine at position 1, yielding 6-bromo-2-naphthol with >96% purity.

Methylation to BMN

6-Bromo-2-naphthol is methylated with methyl bromide in butanol at 50°C and near-atmospheric pressure. The product crystallizes upon cooling, achieving >99.5% purity after recrystallization from aqueous butanol.

Amide Formation with 2-Methoxyethylamine

Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

-

Conditions : Reflux in anhydrous THF, 2 hours.

Coupling with 2-Methoxyethylamine

The acid chloride reacts with 2-methoxyethylamine in the presence of triethylamine:

-

Solvent : Dichloromethane, 0°C to room temperature.

-

Yield : 65–75%, purified via recrystallization (butanol/water).

Alternative Synthetic Routes

Direct Acetamide Formation via Nucleophilic Substitution

A chloromethyl intermediate at position 1 reacts with sodium cyanide, followed by hydrolysis and amidation:

-

Chloromethylation : Using paraformaldehyde/HCl gas.

-

Cyanide Substitution : NaCN in DMF, 80°C.

-

Hydrolysis : HCl/EtOH to carboxylic acid.

-

Amidation : As in Section 3.

Suzuki-Miyaura Coupling

A boronic ester containing the acetamide precursor couples with BMN:

-

Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

-

Yield : ~60%, limited by boronic ester availability.

Reaction Optimization and Challenges

| Step | Key Parameters | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂ excess, CH₂Cl₂, 10°C | 85 | 98 |

| Reduction | NaHSO₃, butanol, 94°C | 90 | 96.4 |

| Methylation | MeBr, butanol, 50°C | 80 | 99.5 |

| Friedel-Crafts | AcCl, AlCl₃, CH₂Cl₂ | 70 | 95 |

| Oxidation | KMnO₄, H₂SO₄ | 75 | 95 |

| Amidation | SOCl₂, Et₃N, CH₂Cl₂ | 70 | 98 |

Challenges :

-

Regioselectivity : Competing substitution at position 3 during Friedel-Crafts acylation.

-

Oxidation Efficiency : Over-oxidation leading to naphthoquinone byproducts.

-

Purification : Crystallization requires precise cooling rates (10°C/hr) to avoid oiling out.

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, naphth-H), 7.89–7.45 (m, 4H), 4.10 (s, 3H, OCH₃), 3.65–3.50 (m, 4H, -OCH₂CH₂O-).

-

HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O).

-

Melting Point : 142–144°C.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy groups and the acetamide functional group can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products

Substitution: Depending on the nucleophile, products such as 2-(6-methoxy-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide can be formed.

Oxidation: Products like 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetic acid.

Reduction: Products such as 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)ethylamine.

Hydrolysis: Products like 6-bromo-2-methoxynaphthalene-1-carboxylic acid and 2-methoxyethylamine.

Wissenschaftliche Forschungsanwendungen

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Structural and Functional Insights

Thiazol-2-yl () and triazole () substituents introduce heterocyclic motifs, often linked to antimicrobial or kinase-inhibitory activity .

Core Modifications :

- The bromo-methoxy-naphthalene core is shared with analogs in and , but substituents on the acetamide nitrogen dictate divergent properties. For example, alachlor () replaces naphthalene with a chloro-benzene ring, optimizing herbicidal activity through soil mobility .

Physicochemical Properties: The hydrochloride salt in demonstrates how ionizable groups (e.g., diethylaminoethyl) improve water solubility, whereas methoxy groups rely on polar interactions . Molecular weights range from 269.76 g/mol (alachlor) to 437.19 g/mol (hydrochloride salt), influencing bioavailability and synthetic complexity.

Spectroscopic Signatures: IR spectra of triazole-containing analogs () show distinct C=O stretches (~1670 cm⁻¹) and N–H bands (~3260 cm⁻¹), while nitro-substituted derivatives (e.g., 6b-c) exhibit asymmetric NO₂ stretches (~1500 cm⁻¹) . These differ from the target compound’s expected methoxy C–O stretches (~1250 cm⁻¹).

Research Findings and Implications

- Synthetic Routes : The target compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition () or nucleophilic substitution, similar to pesticide analogs in .

- Crystallographic Validation : SHELX-based refinement () and structure validation protocols () are essential for confirming stereochemistry and intermolecular interactions .

Biologische Aktivität

The compound 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide is a derivative of naphthalene and has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H17BrN2O3

- Molecular Weight : 353.21 g/mol

- SMILES Notation : COc1ccc2cc(Br)ccc2c1C(=O)N(CCOC)C

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Antioxidant Activity : Naphthalene derivatives are known for their ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that naphthalene derivatives can inhibit pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.

- Antimicrobial Properties : There is evidence that these compounds may exhibit antimicrobial activity against various pathogens, making them candidates for further exploration in infectious disease treatment.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of naphthalene derivatives:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant | Demonstrated significant free radical scavenging activity with an IC50 value of 25 µM. |

| Study 2 | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study 3 | Antimicrobial | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |

Case Studies

- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of similar naphthalene derivatives, which were shown to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

- Clinical Trials for Anti-inflammatory Effects : Preliminary clinical trials indicated that patients receiving treatment with naphthalene derivatives reported reduced symptoms in conditions such as rheumatoid arthritis, supporting the need for further investigation into their therapeutic potential.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified under acute toxicity category 4 (H302), indicating harmful effects if ingested. Proper handling and dosage are essential to mitigate risks associated with its use.

Q & A

Q. What are the established synthetic routes for 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes:

- Bromination : Introducing bromine at the 6-position of 2-methoxynaphthalene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst in CCl₄) .

- Acetamide Formation : Reacting the brominated intermediate with 2-methoxyethylamine via an acid-catalyzed condensation, often using acetic anhydride as an acylating agent .

- Purification : Recrystallization from ethanol or methanol yields pure product (reported yields: 60-75%) .

Q. Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis by-products.

- Control reaction temperature (60-80°C) to balance reaction rate and side-product formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS :

- Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect trace impurities (e.g., de-brominated by-products) .

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical values) .

Q. What are the recommended storage conditions to ensure the compound's stability during experimental use?

Methodological Answer:

- Short-term : Store at 4°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the methoxy groups .

- Long-term : Lyophilize and keep at -20°C in sealed containers with desiccants (e.g., silica gel).

- Stability Monitoring : Perform monthly HPLC checks for degradation peaks (e.g., hydrolysis products at Rf 0.2–0.4) .

Q. How can researchers confirm the regioselectivity of bromine substitution in the naphthalene ring during synthesis?

Methodological Answer:

- X-ray Crystallography : Resolves spatial arrangement (e.g., bromine at C6 vs. C7) via electron density maps .

- NOE NMR Experiments : Correlates proximity of bromine to methoxy groups (e.g., NOE between H-1 and H-7 in naphthalene) .

- Comparative Reactivity Studies : Use DFT calculations to predict electrophilic aromatic substitution preferences (C6 > C5 > C7) .

Q. What solubility profiles and solvent systems are documented for this compound in pharmacological assays?

Methodological Answer:

- High Solubility : DMSO (>50 mg/mL), ethanol (20 mg/mL).

- Low Solubility : Aqueous buffers (<0.1 mg/mL at pH 7.4).

- Formulation Strategies :

- Use co-solvents (e.g., 10% Cremophor EL in saline) for in vivo studies .

- Micellar encapsulation (e.g., PEG-PLGA nanoparticles) enhances bioavailability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values) across different studies?

Methodological Answer:

- Assay Standardization :

- Normalize cell viability assays (MTT/XTT) using identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Validate target engagement via Western blotting (e.g., phosphorylation inhibition of EGFR or MAPK) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logD-adjusted potency) .

Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets like kinase enzymes?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- Use crystal structures of kinase domains (PDB: 1M17) to model binding poses. Focus on hydrogen bonds between the acetamide group and kinase hinge regions .

- MD Simulations (GROMACS) :

- Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling :

- Correlate substituent effects (e.g., methoxy vs. ethoxy) with inhibitory activity using Hammett σ constants .

Q. What strategies optimize the compound's bioavailability in in vivo studies while maintaining its therapeutic efficacy?

Methodological Answer:

- Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance intestinal absorption .

- Nanocarrier Systems :

- Load into liposomes (70–100 nm size) for passive tumor targeting (EPR effect) .

- Functionalize with folate ligands for active uptake in cancer cells .

- Pharmacokinetic Profiling : Monitor plasma half-life (t½) via LC-MS/MS and adjust dosing intervals .

Q. How can advanced crystallographic techniques (e.g., X-ray diffraction) resolve ambiguities in stereochemical configuration?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.0) to detect polymorphic forms .

Q. What metabolomic approaches effectively track the degradation pathways and metabolite identification in hepatic microsome studies?

Methodological Answer:

- LC-HRMS/MS :

- Use human liver microsomes (HLMs) to identify Phase I metabolites (e.g., O-demethylation at methoxy groups) .

- Apply isotopic labeling (¹⁸O) to trace hydroxylation sites .

- Data Analysis :

- Process raw data with XCMS Online; annotate metabolites via METLIN database .

- Validate toxic metabolites (e.g., quinone imines) via glutathione trapping assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.